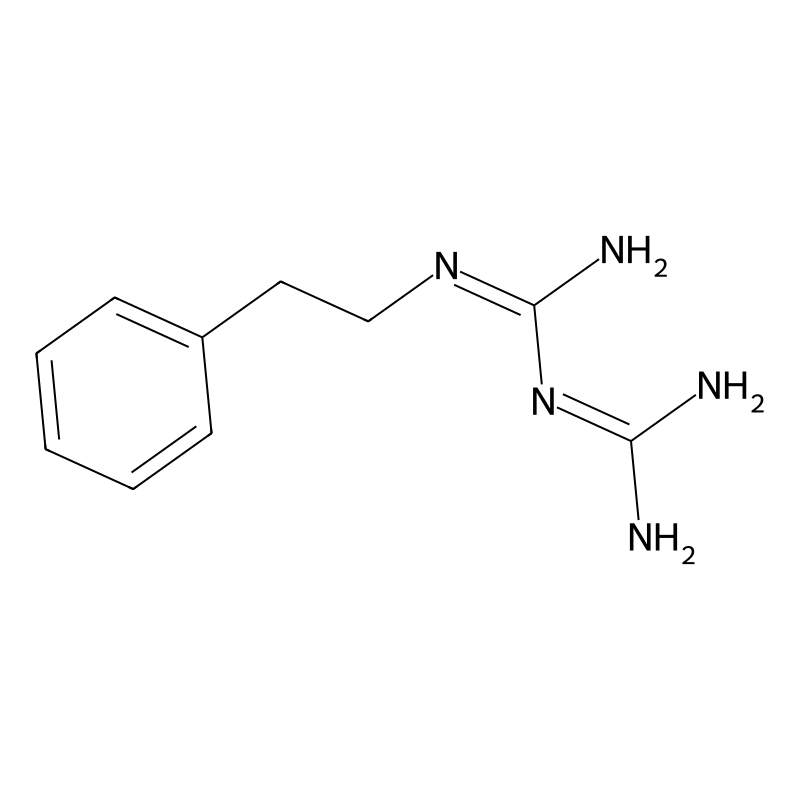

Phenformin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

2.32e-01 g/L

Synonyms

Canonical SMILES

Phenformin (CAS 114-86-3) is a lipophilic biguanide derivative characterized by a phenethyl side chain, widely procured as a potent research tool for metabolic signaling, oncology, and mitochondrial bioenergetics. While historically utilized as an antidiabetic agent, its current laboratory value lies in its exceptional ability to induce severe cellular energy stress. By acting as a highly potent inhibitor of mitochondrial Complex I and a robust activator of AMP-activated protein kinase (AMPK), phenformin provides researchers with a reliable mechanism to block oxidative phosphorylation (OXPHOS). Its distinct structural profile imparts superior membrane permeability compared to simpler biguanides, making it a critical baseline compound for advanced in vitro and in vivo metabolic modeling [1].

Researchers frequently attempt to use metformin as a generic, low-cost substitute for biguanide-class metabolic inhibition, but this substitution fundamentally fails in many advanced cellular assays. Metformin is highly hydrophilic and strictly depends on the organic cation transporter 1 (OCT1/SLC22A1) for intracellular accumulation, rendering it ineffective in the numerous cancer and primary cell lines that lack sufficient OCT1 expression. Furthermore, metformin typically requires massive millimolar concentrations to achieve mitochondrial Complex I inhibition in vitro, which introduces severe osmotic stress and off-target artifacts. Phenformin’s higher lipophilicity allows it to bypass OCT1 dependency via passive diffusion, achieving profound OXPHOS blockade and AMPK activation at low micromolar concentrations, ensuring assay reproducibility and physiological relevance [1].

Superior Mitochondrial Complex I Inhibition Potency

High-resolution respirometry studies demonstrate that phenformin is vastly more potent than metformin at inhibiting mitochondrial Complex I. In assays using human peripheral blood mononuclear cells and platelets, metformin requires millimolar concentrations to induce respiratory inhibition, whereas phenformin achieves equivalent blockade at much lower micromolar doses, proving to be approximately 20-fold more potent in platelet models. This massive differential in target engagement ensures that phenformin can reliably shut down oxidative phosphorylation without the need for extreme dosing[1].

| Evidence Dimension | Complex I respiratory inhibition (IC50) |

| Target Compound Data | Phenformin demonstrates high potency with IC50 in the low micromolar range. |

| Comparator Or Baseline | Metformin (IC50 0.45–1.2 mM) |

| Quantified Difference | Phenformin is ~20-fold more potent at inhibiting Complex I respiration. |

| Conditions | High-resolution respirometry in permeabilized and intact human peripheral blood cells. |

Enables robust mitochondrial respiratory chain blockade at low concentrations, avoiding the osmotic stress and off-target artifacts associated with millimolar metformin doses.

Transporter-Independent Cellular Uptake via Enhanced Lipophilicity

The phenethyl side chain of phenformin significantly increases its lipophilicity (LogP ~ -0.84) compared to the dimethyl structure of metformin. While metformin is strictly dependent on the organic cation transporter OCT1 (SLC22A1) for cellular entry, phenformin's lipophilic nature allows it to readily penetrate cell membranes even in OCT1-deficient models. Furthermore, kinetic studies show that phenformin has a profoundly higher affinity for OCT1 (Km = 16 µM) than metformin (Km = 377 µM), yielding an intrinsic clearance rate 2 to 3 times higher [1].

| Evidence Dimension | OCT1 transport affinity (Km) and transporter-independent uptake |

| Target Compound Data | Phenformin Km = 16 µM (plus passive diffusion capability) |

| Comparator Or Baseline | Metformin Km = 377 µM (strictly transporter-dependent) |

| Quantified Difference | Phenformin demonstrates >23-fold higher affinity for OCT1 and maintains uptake in transporter-knockout models. |

| Conditions | Transfected Chinese hamster ovary cell lines and OCT1-deficient cellular models. |

Critical for screening cancer cell lines or engineered tissues that lack functional OCT1 expression, ensuring reliable and uniform intracellular drug delivery.

Enhanced In Vitro Anti-Tumor and AMPK Activation Potency

In comparative oncology models, phenformin demonstrates vastly superior efficacy in reducing cancer cell viability and driving AMPK phosphorylation. In established T cell acute lymphoblastic leukemia (T-ALL) cell lines, phenformin reduced cell viability with an IC50 of 3 to 7 µM. In stark contrast, metformin required approximately 100-fold higher concentrations to achieve the same reduction in viability and AMPK activation. This extreme potency differential makes phenformin the preferred biguanide for modeling severe metabolic stress in tumor microenvironments [1].

| Evidence Dimension | Cell viability reduction (IC50) and AMPK activation |

| Target Compound Data | Phenformin IC50 = 3–7 µM |

| Comparator Or Baseline | Metformin (requires ~100-fold higher concentrations, typically in the mM range) |

| Quantified Difference | Phenformin is ~100-fold more potent in reducing cancer cell viability. |

| Conditions | In vitro viability and phosphorylation assays on established T-ALL cell lines. |

Allows researchers to study AMPK-mediated tumor suppression and metabolic stress pathways at physiologically relevant micromolar concentrations rather than artificial millimolar extremes.

Oncology Research in OCT1-Deficient Cell Lines

Because phenformin can bypass the requirement for organic cation transporter 1 (OCT1) due to its higher lipophilicity, it is the optimal biguanide for screening anti-tumor metabolic responses in cancer cell lines that inherently lack or have downregulated OCT1 expression. Using metformin in these models often yields false negatives due to poor cellular uptake [1].

High-Fidelity Mitochondrial OXPHOS Inhibition Assays

In bioenergetic profiling and respirometry assays requiring precise blockade of mitochondrial Complex I, phenformin is preferred over metformin. Its ability to achieve complete respiratory inhibition at low micromolar concentrations prevents the confounding osmotic stress and non-specific toxicity that occur when dosing cells with millimolar levels of metformin [2].

Potent AMPK Signaling Pathway Modulation

For studies focusing on the downstream effects of AMPK activation—such as mTORC1 inhibition, lipid metabolism regulation, and cellular autophagy—phenformin provides a highly potent, rapid-acting pharmacological trigger. Its ~100-fold greater potency compared to standard biguanides ensures robust kinase phosphorylation, making it an ideal positive control in metabolic signaling panels [3].

References

- [1] Involvement of Organic Cation Transporter 1 in Hepatic and Intestinal Distribution of Metformin, Journal of Pharmacology and Experimental Therapeutics, 2002.

- [2] Metformin induces lactate production in peripheral blood mononuclear cells and platelets through specific mitochondrial complex I inhibition, Acta Physiologica, 2015.

- [3] Phenformin, But Not Metformin, Delays Development of T Cell Acute Lymphoblastic Leukemia/Lymphoma via Cell-Autonomous AMPK Activation, Cell Reports, 2019.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

-0.83 (LogP)

log Kow= -0.83

0.1

Appearance

Melting Point

UNII

Drug Indication

Therapeutic Uses

EXPTL USE: PHENFORMIN (2 MG) ADMIN 5 DAYS/WK TO C3H/SN MICE FROM AGE 3.5 MO UNTIL DEATH DECR THE NUMBER OF SPONTANEOUS TUMORS 4.0 FOLD & AVG SURVIVAL OF ANIMALS BY 100 DAYS.

IF PT REQUIRES MORE THAN 40 UNITS OF INSULIN/DAY, HE IS UNLIKELY TO RESPOND TO PHENFORMIN. ...PHENFORMIN PLUS ESTROGENS HAVE BEEN USED WITH SUCCESS IN REDUCING MORTALITY IN SURVIVORS OF MYOCARDIAL INFARCTION.

PHENFORMIN IS USED IN TREATMENT OF MATURITY-ONSET DIABETES...

For more Therapeutic Uses (Complete) data for PHENFORMIN (8 total), please visit the HSDB record page.

Pharmacology

Phenformin is an agent belonging to the biguanide class of antidiabetics with antihyperglycemic activity. Phenformin is not used clinically due to the high risk of lactic acidosis that is associated with its use.

MeSH Pharmacological Classification

ATC Code

A10 - Drugs used in diabetes

A10B - Blood glucose lowering drugs, excl. insulins

A10BA - Biguanides

A10BA01 - Phenformin

Mechanism of Action

IN VITRO, PHENFORMIN, IN RELATIVELY LARGE DOSES, INCR GLUCOSE UTILIZATION BY ENHANCING ANAEROBIC GLYCOLYSIS. THIS IS THOUGHT TO OCCUR AS RESULT OF, OR COINCIDENT WITH, INHIBITION OF CELLULAR RESPIRATION. ...ADENOSINE TRIPHOSPHATE (ATP) CONCN FALL & THOSE OF LACTATE INCR. SECOND ACTION OF DRUG IS TO DECR GLUCONEOGENESIS.

...MOST RECENTLY RECOGNIZED IS INHIBITION OF INTESTINAL ABSORPTION OF GLUCOSE & PROBABLY CERTAIN OTHER SUBSTANCES AS WELL; FOR EXAMPLE, DECR ABSORPTION OF VITAMIN B12 HAS BEEN OBSERVED. ...DOES NOT ACT IN NORMAL SUBJECT...PRESUMABLY BECAUSE INCR IN PERIPHERAL GLUCOSE UTILIZATION IS COMPENSATED FOR BY INCR HEPATIC GLUCOSE...

BIGUANIDES APPARENTLY LOWER BLOOD SUGAR INDIRECTLY BY INHIBITING GLUCONEOGENESIS & INCR INSULIN SENSITIVITY. /ORAL HYPOGLYCEMICS/

They induce and increase in peripheral glucose utilization, a decrease in hepatic gluconeogenesis, and a decrease in intestinal absorption of glucose, vitamin B, and bile acids. /Biguanides/

Phenformin generally lowers the blood sugar only in the diabetic patient; it also depresses the blood sugar level in a nutritionally starved individual but not in one who is well fed. In its usual dose administered to a healthy individual, phenformin does not induce lactic acidosis. Phenformin requires insulin for its action, but does not induce and elevation in plasma insulin levels.

KEGG Target based Classification of Drugs

Serine/threonine kinases

CAMK group

AMPK (PRKAA) [HSA:5562 5563] [KO:K07198]

Other CAS

Absorption Distribution and Excretion

(14)C-LABELED PHENFORMIN ADMIN TO RATS (100 MG/KG ORALLY OR IP) & GUINEA PIGS (25 MG/KG ORALLY & 12.5 IP). EXCRETION OF RADIOACTIVITY & METAB WAS SLOWER IN GUINEA PIGS WHICH MAY PARTLY EXPLAIN THE INCR PHARMACOLOGICAL RESPONSE OF GUINEA PIGS TO PHENFORMIN.

RATS ELIMINATED 26% OF AN INTRADUODENAL DOSE OF LABELED PHENFORMIN (20 MG/KG) IN BILE IN 6 HR COMPARED TO 6% IN GUINEA PIG.

IN 8 DIABETIC PT HALF-LIFE OF PHENFORMIN WAS UNRELATED TO DEGREE OF RENAL IMPAIRMENT, WHEREAS REDUCED RENAL CLEARANCES OF INSULIN & CREATININE WERE SIGNIFICANTLY CORRELATED WITH PROLONGED HALF-LIFE OF ITS METABOLITE P-HYDROXYPHENETHYLBIGUANIDE.

Metabolism Metabolites

METAB IN RATS & GUINEA PIGS. RATS EXCRETED LARGE AMT OF 4-HYDROXYPHENFORMIN (FREE & GLUCURONIC ACID CONJUGATED) & SOME UNCHANGED PHENFORMIN. METAB VARIED WITH DOSE & ROUTE OF ADMIN. GUINEA PIGS EXCRETED SMALL AMT OF 4-HYDROXYPHENFORMIN AFTER IP ADMIN & NONE AFTER ORAL ADMIN.

LABELED COMPD WAS ADMIN. AN UNIDENTIFIED METAB & ITS GLUCURONIDE, WHICH MAY RESULT FROM ALIPHATIC C- OR N-HYDROXYLATION, ACCOUNTED FOR 47% OF 24-HR URINARY RADIOACTIVITY (17% OF DOSE) FOLLOWING ORAL ADMIN TO GUINEA PIGS.

26 HR FOLLOWING ADMIN OF SINGLE DOSE OF PHENFORMIN, 50 MG/KG ORALLY, P-HYDROXYPHENFORMIN WAS MAJOR URINARY METAB IN PHENOTYPICALLY EXTENSIVE METABOLIZERS, BUT WAS NOT OBSERVED IN PHENOTYPICALLY POOR METABOLIZERS.

METAB IN 8 DIABETIC PT WITH RENAL IMPAIRMENT. EXCRETION OF THE METAB P-HYDROXYPHENETHYLBIGUANIDE WAS VARIABLE (BETWEEN 4.9% & 27% OF TOTAL URINARY DOSE LOSS) PROBABLY DUE TO GENETIC POLYMORPHISM OF HEPATIC MECHANISMS FOR HYDROXYLATION.

Phenformin has known human metabolites that include p-Hydroxyphenylethylbiguanide.

Associated Chemicals

Wikipedia

Drug Warnings

IRREVERSIBLE LACTIC ACIDOSIS OCCURRED IN TWO PATIENTS UNDERGOING PHENFORMIN THERAPY FOR DIABETES.

PHENFORMIN...ANTIDIABETIC AGENT TAKEN ORALLY, IS REPORTED TO HAVE CAUSED TRANSITORY MYOPIA IN 53-YR-OLD DIABETIC PATIENTS.

DIABETIC SUBJECTS WITH SEVERE HEPATIC OR RENAL INSUFFICIENCY OR CONGESTIVE HEART FAILURE ARE NOT SUITABLE CANDIDATES FOR ORAL HYPOGLYCEMIC THERAPY. ...ITS ADMIN DURING PREGNANCY IS CURRENTLY NOT RECOMMENDED.

For more Drug Warnings (Complete) data for PHENFORMIN (11 total), please visit the HSDB record page.

Methods of Manufacturing

PREPN FROM BETA-PHENETHYLAMINE HYDROCHLORIDE & DICYANDIAMIDE

Shapiro, Freedman, US pats 2,961,377 and 3,057,780 (1960 and 1962, both to USV).

General Manufacturing Information

Interactions

USE OF PROPRANOLOL IN DIABETIC PT...CAN RESULT IN DISTURBANCE OF CARBOHYDRATE METABOLISM & SHOULD BE AVOIDED. IF INSULIN & PROPRANOLOL...GIVEN CONCURRENTLY, PERIODIC SERUM GLUCOSE LEVELS SHOULD BE DETERMINED. ...SIMILAR PRECAUTIONS...APPLICABLE TO CONCURRENT USE OF...PHENFORMIN.

DIABETIC PT TREATED WITH PHENFORMIN SHOULD AVOID INGESTION OF ALCOHOLIC BEVERAGES BECAUSE CONCURRENT USE MAY CAUSE HYPOGLYCEMIC REACTIONS OR LEAD TO LIFE-THREATENING LACTIC ACIDOSIS WITH SHOCK.

DIPHENYLHYDANTOIN GIVEN IP TO RATS DECR LIVER LEVELS OF THIAMIN, RIBOFLAVIN, NIACIN, & PANTOTHENIC ACID. HEPATIC THIAMIN CONTENT WAS NORMALIZED BY SIMULTANEOUS ADMIN OF EITHER ACETOHEXAMINE OR PHENFORMIN.

For more Interactions (Complete) data for PHENFORMIN (6 total), please visit the HSDB record page.

Dates

Rosand J, Friedberg JW, Yang JM: Fatal phenformin-associated lactic acidosis. Ann Intern Med. 1997 Jul 15;127(2):170. [PMID:9230023]

Explore Compound Types